

In-Depth Technical Guide: Pharmacokinetic Profile of EG01377 in Mice

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Compound of Interest

Compound Name: EG01377 dihydrochloride

Cat. No.: B8117631

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile of EG01377, a selective inhibitor of neuropilin-1 (NRP1), in mice. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development of this compound.

Pharmacokinetic Data

The pharmacokinetic properties of EG01377 in mice have been characterized following intravenous administration. A summary of the available quantitative data is presented below.

Parameter	Value	Mouse Strain	Sex	Age	Dose	Route of Administration
Half-life (t _{1/2})	4.29 hours	BALB/c	Female	6-8 weeks	2 mg/kg	Intravenous (i.v.)

This half-life is considered favorable for supporting a once-daily dosing regimen in mice.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

The following section details the methodologies employed in the pharmacokinetic evaluation of EG01377 in mice.

Animal Model

- Species: Mouse
- Strain: BALB/c^[1]
- Sex: Female^[1]
- Age: 6-8 weeks old^[1]

Dosing and Administration

- Compound: EG01377
- Dose: 2 mg/kg^{[1][2]}
- Formulation: Specific formulation details for intravenous administration were not publicly available. Typically, compounds for i.v. dosing in mice are formulated in a biocompatible vehicle such as a saline solution, PBS, or a solution containing solubilizing agents like DMSO and/or surfactants.
- Route of Administration: Intravenous (i.v.) bolus injection, likely via the tail vein.^{[1][2]}

Sample Collection and Analysis

While specific details of the sample collection time points and the bioanalytical method for EG01377 were not explicitly stated in the reviewed literature, a general protocol for such a study would involve the following steps:

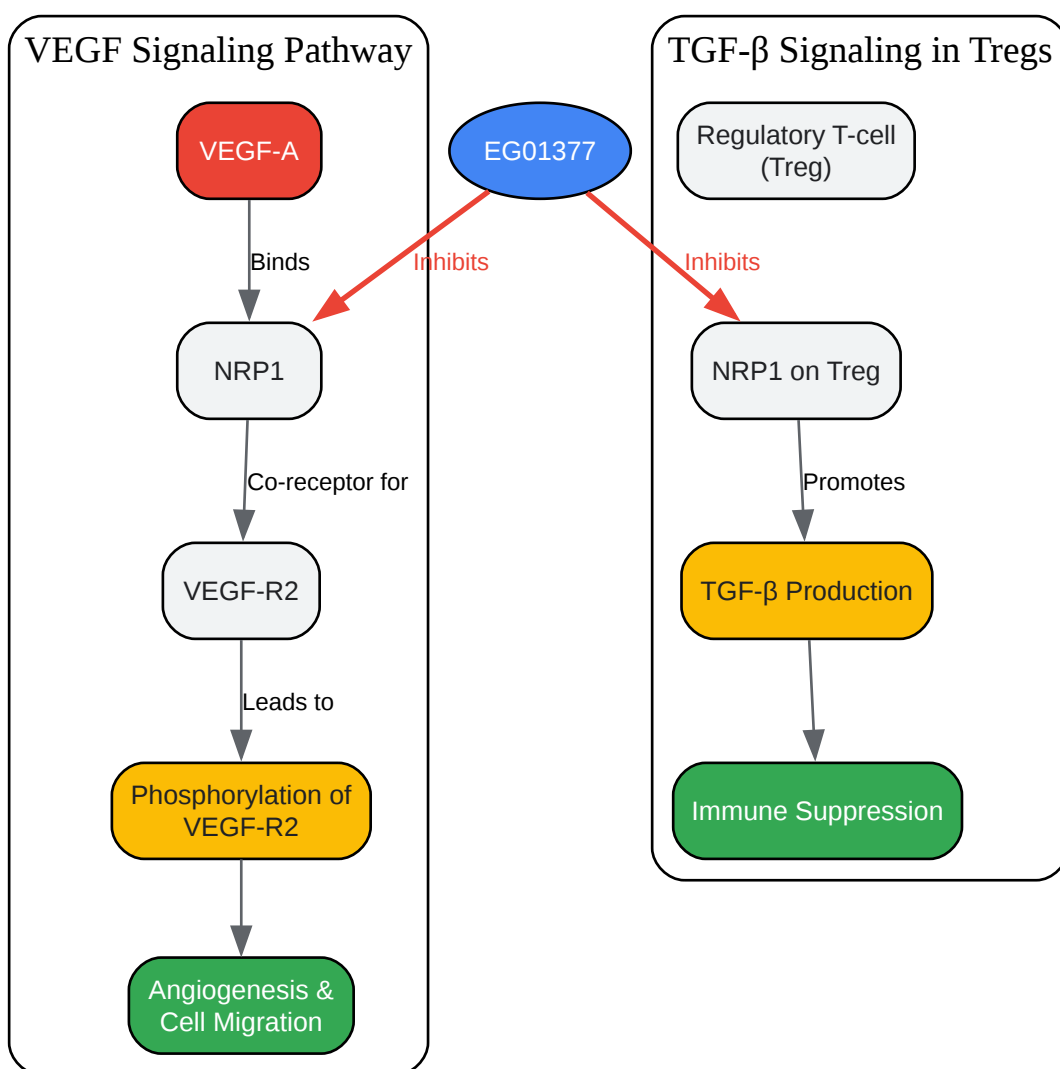
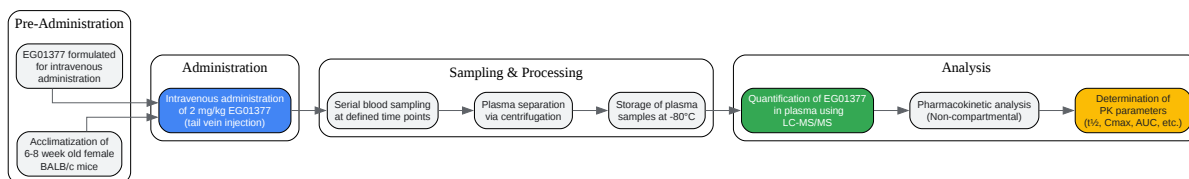
- Blood Sampling: Serial blood samples would be collected from a cohort of mice at predetermined time points post-dose. Common collection sites in mice include the saphenous vein, submandibular vein, or via cardiac puncture for a terminal sample.
- Plasma Preparation: Whole blood is processed to separate plasma, which is then stored, typically at -80°C, until analysis.

- **Bioanalysis:** The concentration of EG01377 in plasma samples would be determined using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity for quantifying small molecules in complex biological matrices.
- **Pharmacokinetic Analysis:** The resulting plasma concentration-time data would be analyzed using non-compartmental analysis with software such as WinNonlin® to calculate pharmacokinetic parameters including C_{max} (maximum concentration), T_{max} (time to maximum concentration), AUC (area under the concentration-time curve), clearance, and volume of distribution.

Signaling Pathways and Mechanism of Action

EG01377 exerts its biological effects by targeting Neuropilin-1 (NRP1), a co-receptor involved in various signaling pathways, notably the Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF- β) pathways.

Experimental Workflow for Murine Pharmacokinetic Study of EG01377



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